molecular formula C44H78N10O14 B10825529 CEF3 acetate(199727-62-3 free base)

CEF3 acetate(199727-62-3 free base)

Cat. No.: B10825529
M. Wt: 971.1 g/mol
InChI Key: UVIJNYNPUGNTJJ-GVZSMGHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEF3 acetate (199727-62-3 free base) is a compound corresponding to amino acids 13-21 of the influenza A virus M1 protein. The matrix (M1) protein of influenza A virus is a multifunctional protein that plays essential structural and functional roles in the virus life cycle .

Preparation Methods

The synthetic route for CEF3 acetate involves the solid-phase peptide synthesis method, which is commonly used for the preparation of peptides. The reaction conditions typically include the use of protected amino acids, coupling reagents, and deprotection steps. Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

CEF3 acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CEF3 acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Used in studies related to the influenza A virus, particularly the M1 protein’s role in the virus life cycle.

    Medicine: Potential applications in antiviral drug development targeting the influenza A virus.

    Industry: Used in the production of peptide-based products and research tools

Mechanism of Action

CEF3 acetate exerts its effects by interacting with the M1 protein of the influenza A virus. The M1 protein is responsible for the structural integrity of the virus and plays a crucial role in the virus’s replication and assembly. The interaction of CEF3 acetate with the M1 protein disrupts these processes, thereby inhibiting the virus’s life cycle .

Comparison with Similar Compounds

CEF3 acetate can be compared with other peptides that target the influenza A virus M1 protein. Similar compounds include:

Properties

Molecular Formula

C44H78N10O14

Molecular Weight

971.1 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H74N10O12.C2H4O2/c1-7-24(5)33(49-35(56)26(44)21-53)40(61)50-34(25(6)8-2)41(62)52-18-12-15-31(52)39(60)48-29(22-54)36(57)45-20-32(55)51-17-11-14-30(51)38(59)47-28(19-23(3)4)37(58)46-27(42(63)64)13-9-10-16-43;1-2(3)4/h23-31,33-34,53-54H,7-22,43-44H2,1-6H3,(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,56)(H,50,61)(H,63,64);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-,31-,33-,34-;/m0./s1

InChI Key

UVIJNYNPUGNTJJ-GVZSMGHSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.